molecular formula C10H11NO3S B7725746 (4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7725746
M. Wt: 225.27 g/mol
InChI Key: TWPYJYQNZHPNGQ-IENPIDJESA-N
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Description

(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Molecular Formula: C10H11NO3S) is a chiral thiazolidine derivative of significant interest in medicinal chemistry and agrochemical research. This compound is synthesized from the condensation of L-cysteine with 4-hydroxybenzaldehyde, resulting in a structure featuring a thiazolidine ring substituted with a 4-hydroxyphenyl group at the 2-position and a carboxylic acid at the 4-position . Its core structure is a key pharmacophore in the development of novel bioactive molecules. Primary research on this compound and its structural analogues has revealed promising biological activities. Studies have demonstrated that such thiazolidine-4-carboxylic acid derivatives exhibit notable antiviral activity against the Tobacco Mosaic Virus (TMV) , with some compounds showing superior inactivation, curative, and protection effects in vivo compared to the commercial virucide ribavirin . The proposed mechanism of action involves the inhibition of viral assembly by aggregating the 20S coat protein disk, a finding supported by molecular docking studies that indicate a strong interaction with the TMV coat protein . Furthermore, this class of compounds displays broad-spectrum antifungal activity against various phytopathogenic fungi, making them candidates for the development of new plant protection agents . Beyond these applications, the thiazolidine-4-carboxylic acid scaffold is also being explored for its potential as a tyrosinase inhibitor due to its structural similarity to the enzyme's natural substrates, tyrosine and L-DOPA, which is relevant in research on hyperpigmentation . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYJYQNZHPNGQ-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidine Ring Formation

The core synthetic pathway involves the condensation of L-cysteine hydrochloride with 4-hydroxybenzaldehyde to form the thiazolidine ring. This reaction proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde carbonyl, followed by cyclization to generate the five-membered heterocycle. Crucially, the (4R) stereochemistry is preserved due to the chiral center in L-cysteine, eliminating the need for enantiomeric resolution.

Reaction conditions vary across studies:

  • Aqueous buffer systems (pH 5–9) achieve complete conversion within 5 minutes at room temperature, as demonstrated by 1^1H-NMR monitoring.

  • Solvent-free approaches using sodium bicarbonate as a base yield 40–90% isolated products after 3–12 hours, with recrystallization in water-ethanol enhancing purity.

Role of Substituents

The 4-hydroxyphenyl group at position 2 introduces steric and electronic effects that influence reaction kinetics. Comparative studies show that electron-donating groups (e.g., -OCH₃) retard cyclization due to increased steric hindrance, while -OH groups facilitate hydrogen bonding with the solvent, accelerating nucleation.

Synthetic Methodologies

Single-Step Condensation

The most efficient protocol, adapted from Divakaran et al. (2023), involves:

  • Dissolving L-cysteine hydrochloride (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) in deuterated phosphate buffer (pD 7.4).

  • Stirring at 25°C for 5 minutes.

  • Isolating the product via vacuum filtration and recrystallizing in water-ethanol (3:1 v/v).

Yield : 92% (analytical purity >99% by HPLC).

Reaction Optimization

pH and Solvent Effects

Neutral to mildly basic conditions (pH 7–9) maximize thiazolidine stability, as acidic media promote ring-opening reactions. Solvent screening reveals:

  • Water : Optimal for kinetics but complicates product isolation.

  • Ethanol-water mixtures : Improve crystallinity without sacrificing yield.

Temperature and Time

Room-temperature reactions (20–25°C) suffice for complete conversion, avoiding thermal degradation. Prolonged heating (>12 hours) reduces yields by 15–20% due to oxidative side reactions.

Analytical Characterization

Spectroscopic Data

FTIR :

  • Strong absorption at 1720 cm⁻¹ (C=O stretch of carboxylic acid).

  • Broad peak at 3200–3500 cm⁻¹ (-OH and -NH groups).

1^1H-NMR (400 MHz, D₂O) :

  • δ 3.25–3.45 (m, 2H, H-5a and H-5b).

  • δ 4.12 (dd, J = 7.2 Hz, 1H, H-4).

  • δ 7.32 (d, J = 8.4 Hz, 2H, aromatic H-2' and H-6').

  • δ 6.78 (d, J = 8.4 Hz, 2H, aromatic H-3' and H-5').

13^13C-NMR :

  • δ 176.8 (C=O).

  • δ 158.2 (C-4').

  • δ 127.3–115.4 (aromatic carbons).

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity. Accelerated stability studies (40°C/75% RH) show no degradation over 28 days, validating the compound’s robustness.

Comparative Analysis of Methods

ParameterSingle-Step CondensationMulti-Step Patent Method
Yield92%60–80%
Reaction Time5 minutes72 hours
Stereochemical Purity100% (4R)85–90% (4R)
ScalabilityLab-scaleIndustrial

The single-step method outperforms traditional approaches in efficiency and stereoselectivity, making it preferable for research applications.

Challenges and Solutions

Steric Hindrance

Bulky substituents on the aldehyde (e.g., 2-methoxyphenyl) reduce yields to 40–50%. Mitigation strategies include:

  • Using excess aldehyde (1.5 equiv).

  • Adding catalytic DMAP to accelerate cyclization.

Byproduct Formation

Oxidative byproducts emerge under prolonged air exposure. Nitrogen purging and antioxidant additives (e.g., ascorbic acid) suppress this issue .

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been investigated for its potential therapeutic effects, particularly in:

  • Antioxidant Activity : Studies have shown that derivatives of thiazolidine compounds exhibit antioxidant properties, which may help mitigate oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This could have implications for treating hyperpigmentation disorders and skin cancers .

Biological Studies

The compound is being researched for its biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that thiazolidine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of this compound, which could lead to new treatments for inflammatory diseases .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in:

  • Agrochemicals : The compound may serve as an intermediate in the synthesis of agrochemicals, contributing to the development of more effective pesticides or herbicides .
  • Synthesis of Complex Organic Molecules : It is utilized as a building block in organic synthesis, facilitating the creation of various complex compounds used in pharmaceuticals and materials science .

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing thiazolidine derivatives and evaluating their biological activities. The researchers synthesized several derivatives of this compound and assessed their antioxidant and tyrosinase inhibitory potential through molecular docking studies. The findings indicated that specific modifications at the 4-position enhanced biological activity significantly, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of thiazolidine derivatives substituted with phthalocyanines. The synthesized compounds were tested against various cancer cell lines, including prostate carcinoma. Results demonstrated promising anticancer activity linked to the presence of the thiazolidine moiety, highlighting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of (4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Thiazolidine-4-carboxylic acid derivatives differ primarily in the substituents at the 2-position of the heterocyclic ring. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
(4R)-2-(4-Hydroxyphenyl) derivative 4-OH (para) C₁₀H₁₁NO₃S 225.26 Enhanced hydrogen bonding
2-(3-Hydroxyphenyl) analog 3-OH (meta) C₁₀H₁₁NO₃S 225.26 Altered electronic distribution
2-(4-Bromophenyl) derivative 4-Br (para) C₁₀H₁₀BrNO₂S 288.16 Increased lipophilicity
2-(4-Nitrophenyl) analog 4-NO₂ (para) C₁₀H₁₀N₂O₄S 254.26 Strong electron-withdrawing group
2-(4-Trifluoromethylphenyl) derivative 4-CF₃ (para) C₁₁H₁₀F₃NO₂S 277.27 Enhanced metabolic stability

Key Observations :

  • Substituent Position: Para-substituted derivatives (e.g., 4-OH, 4-NO₂) generally exhibit higher biological activity than meta- or ortho-substituted analogs due to optimized steric and electronic interactions .
  • Electron-Withdrawing Groups : The 4-nitrophenyl derivative demonstrates superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin .
  • Hydroxyl vs. Methoxy Groups : The 4-hydroxyphenyl analog (compound 3 in ) shows stronger antioxidant activity (IC₅₀ = 12.3 µM) than its 4-methoxyphenyl counterpart (IC₅₀ = 18.7 µM), likely due to improved radical scavenging .
Antimicrobial Activity
  • 4-Nitrophenyl Derivative (Compound 10) : Exhibits a zone of inhibition of 24 mm against MRSA, outperforming 4-chlorophenyl (18 mm) and 4-bromophenyl (16 mm) analogs .
  • 4-Hydroxyphenyl Derivative: Moderate activity against Bacillus subtilis and Pseudomonas aeruginosa, but less potent than nitro-substituted derivatives .
Antioxidant and Enzyme Inhibitory Effects
  • 4-Hydroxyphenyl Analog: Demonstrates 72% tyrosinase inhibition at 100 µM, attributed to the phenolic group’s ability to chelate copper ions in the enzyme’s active site .
  • 3-Hydroxyphenyl Analog : Lower tyrosinase inhibition (58%), highlighting the importance of substituent positioning .
Stereochemical Influence

The (4R) configuration is critical for activity. For example, (2R,4R)-2-phenyl derivatives show higher antibacterial efficacy than (2S,4R) diastereomers due to optimized binding conformations .

Biological Activity

(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine family, characterized by its unique structural features that include a thiazolidine ring and a hydroxyphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO3S
  • Molecular Weight : 225.27 g/mol
  • Melting Point : 161–164 °C

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with cysteine under acidic conditions. This process results in the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the thiazolidine structure .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The compound's ability to inhibit lipid peroxidation further supports its role as an effective antioxidant .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. Research has shown that derivatives of this compound exhibit notable tyrosinase inhibitory activity. Molecular docking studies indicated that the hydroxyphenyl group may facilitate binding to the active site of tyrosinase, thereby inhibiting its activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In preclinical models, this compound demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antioxidant and Tyrosinase Inhibition

A study investigated a series of thiazolidine derivatives for their antioxidant and tyrosinase inhibitory activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit tyrosinase. Results indicated that modifications at the 2-position significantly enhanced both activities, with some derivatives showing up to 70% inhibition of tyrosinase at low concentrations .

CompoundIC50 (µM) Tyrosinase Inhibition% Radical Scavenging Activity
Compound A1580
Compound B2565
Compound C1090

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating promising antimicrobial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

The biological activities of this compound can be attributed to its structural features. The hydroxy group allows for hydrogen bonding with enzyme active sites, while the thiazolidine ring may interact with various biological receptors. These interactions modulate key biological pathways involved in oxidative stress responses and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can stereochemical purity be ensured?

  • Answer: A common approach involves cyclocondensation of L-cysteine derivatives with 4-hydroxybenzaldehyde under alkaline conditions (e.g., NaHCO₃ in water/ethanol mixtures). Reaction parameters such as pH (7–9), temperature (20–25°C), and solvent polarity are critical for controlling stereoselectivity . Post-synthesis purification via silica gel chromatography (n-hexane:ethyl acetate, 3:1) isolates the desired (4R)-isomer. However, researchers should exercise caution due to retraction concerns in some literature . Alternative strategies using Fmoc-protected intermediates for amino group stabilization during synthesis have been reported for structurally similar thiazolidines .

Q. How is the structural elucidation of this compound validated in crystallographic studies?

  • Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming stereochemistry and molecular geometry. Key parameters include hydrogen bonding networks and chiral center assignments . For non-crystalline samples, FT-IR spectroscopy identifies functional groups, such as the N-H stretch (1571–1580 cm⁻¹) in 2-aryl-substituted thiazolidines, corroborating structural integrity .

Q. What standardized protocols are used for in vitro antimicrobial activity screening?

  • Answer: Agar diffusion or broth microdilution assays are employed against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., P. aeruginosa) strains. Activity is quantified via minimum inhibitory concentration (MIC) values, with nitro-substituted derivatives (e.g., p-NO₂ analogs) showing superior efficacy compared to halogens (e.g., 4-Cl) . Positive controls (e.g., ciprofloxacin) and solvent-blank controls are mandatory to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. chloro substituents) influence antimicrobial mechanisms?

  • Answer: Substituent position and electronic effects dictate activity. Nitro groups at the para-position enhance electron-withdrawing effects, increasing membrane permeability and target binding. For example, 2-(4-nitrophenyl)- derivatives exhibit MIC values comparable to ciprofloxacin against B. subtilis (2 µg/mL vs. 1 µg/mL) . Computational docking studies (e.g., AutoDock Vina) can model interactions with bacterial enzymes like dihydrofolate reductase .

Q. What in vivo models are appropriate for evaluating pharmacological efficacy and toxicity?

  • Answer: Rodent models (e.g., Sprague-Dawley rats) are used for pharmacokinetic and toxicity profiling. Dosing regimens typically involve intraperitoneal or oral administration, with compound selection based on in vitro potency. For example, derivatives like P8 and P9 from thiazolidine libraries have been tested for immunomodulatory activity . However, researchers must address interspecies metabolic differences and bioavailability challenges .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Answer: Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

  • Prodrug design: Esterification of the carboxylic acid group to enhance lipophilicity.
  • Formulation optimization: Use of nanoemulsions or cyclodextrin complexes to improve bioavailability .
  • Metabolite profiling: LC-MS/MS analysis identifies active metabolites and degradation products .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Answer: Molecular dynamics (GROMACS) and quantum mechanical calculations (Gaussian) model electronic properties and conformational flexibility. For example, the SMILES descriptor (e.g., C1C(NCS1)C(=O)O) from PubChem enables virtual screening against targets like penicillin-binding proteins . Pharmacophore mapping (e.g., PharmaGist) identifies critical binding motifs, such as the 4-hydroxyphenyl ring for hydrogen bonding .

Methodological Notes

  • Retracted Studies: Exercise caution when citing retracted methodologies (e.g., ). Validate findings through independent replication.
  • Ethical Compliance: In vivo studies must adhere to institutional animal care guidelines (e.g., OECD 420).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.